

Cyclohexadecanone: A Comprehensive Toxicological Profile for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: **Cyclohexadecanone**

Cat. No.: **B1615262**

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An in-depth technical guide on the toxicological data of **Cyclohexadecanone**, prepared for researchers, scientists, and drug development professionals.

Introduction

Cyclohexadecanone is a macrocyclic ketone used as a fragrance ingredient.^[1] This document provides a detailed toxicological and dermatological overview of **Cyclohexadecanone**, summarizing available data on its physical properties, acute toxicity, skin and eye irritation, skin sensitization, repeated dose toxicity, and genotoxicity.^[1] The information is presented to support safety assessments and guide further research in the context of drug development and other applications.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for **Cyclohexadecanone**.

Endpoint	Species	Route	Value	Reference
Acute Toxicity (LD50)	Rat	Oral	> 2000 mg/kg	[2]
Acute Toxicity (LD50)	Rabbit	Dermal	> 2000 mg/kg	[2]

Endpoint	Species	Route	Duration	NOAEL	Reference
Repeated Dose Toxicity	Rat	Oral (gavage)	28 days	1000 mg/kg bw/day	[3]

Endpoint	Species	Method	Result	Reference
Skin Irritation	Rabbit	OECD 404	Non-irritating	RIFM
Eye Irritation	Rabbit	OECD 405	Slightly irritating	RIFM
Skin Sensitization	Guinea Pig	Maximisation Test	Not a sensitizer	RIFM

Endpoint	Test System	Result	Reference
Genotoxicity	In vitro Bacterial Reverse Mutation Assay (Ames test)	Negative	[3]
Genotoxicity	In vitro Chromosome Aberration Test	Non-clastogenic	[3]
Genotoxicity	In vitro Gene Mutation Assay	Negative	RIFM

Experimental Protocols

The toxicological studies on **Cyclohexadecanone** have been conducted following internationally recognized guidelines, primarily those established by the Organisation for

Economic Co-operation and Development (OECD).

Acute Oral Toxicity (as per OECD Guideline 401)

A single high dose of **Cyclohexadecanone** is administered orally to a group of rats. The animals are observed for mortality and clinical signs of toxicity for a defined period, typically 14 days. The LD50, the dose estimated to be lethal to 50% of the animals, is then determined.

Acute Dermal Toxicity (as per OECD Guideline 402)

Cyclohexadecanone is applied to a shaved area of the skin of rabbits for 24 hours. The animals are observed for signs of toxicity and mortality over a 14-day period to determine the dermal LD50.

Skin Irritation (as per OECD Guideline 404)

A small amount of **Cyclohexadecanone** is applied to the shaved skin of rabbits under a semi-occlusive patch for 4 hours. The skin is then examined for signs of erythema (redness) and edema (swelling) at specific intervals.

Eye Irritation (as per OECD Guideline 405)

A single dose of **Cyclohexadecanone** is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at various time points.

Skin Sensitization (as per OECD Guideline 406 - Guinea Pig Maximization Test)

This test involves an induction phase where the test substance is administered both intradermally with an adjuvant and topically to guinea pigs. This is followed by a challenge phase where the substance is applied topically to a different skin site to assess for an allergic reaction.

Repeated Dose 28-Day Oral Toxicity Study (as per OECD Guideline 407)

Cyclohexadecanone was administered daily via oral gavage to groups of Sprague Dawley rats for 28 consecutive days at different dose levels.^[3] Clinical observations, body weight, food consumption, hematology, clinical biochemistry, and organ weights were monitored. At the end of the study, a full necropsy and histopathological examination were performed.

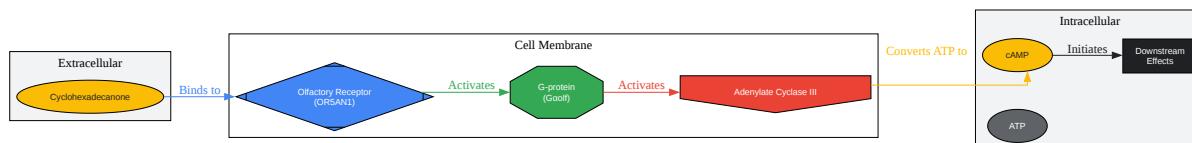
Genotoxicity

- Bacterial Reverse Mutation Assay (Ames Test; as per OECD Guideline 471): This test uses several strains of *Salmonella typhimurium* and *Escherichia coli* to detect gene mutations (point mutations) induced by the test substance.^[4]
- In Vitro Mammalian Chromosome Aberration Test (as per OECD Guideline 473): This assay assesses the potential of a substance to cause structural chromosomal abnormalities in cultured mammalian cells.^[3]

Signaling Pathways

Olfactory Receptor Signaling Pathway for Macrocyclic Musk

Macrocyclic ketones, including **Cyclohexadecanone**, are known for their characteristic musk odor. This is mediated through the activation of specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs). The human olfactory receptor OR5AN1 has been identified as a specific receptor for muscone, a structurally related macrocyclic musk.^{[5][6]} The binding of a macrocyclic ketone to its receptor initiates a canonical olfactory signaling cascade.

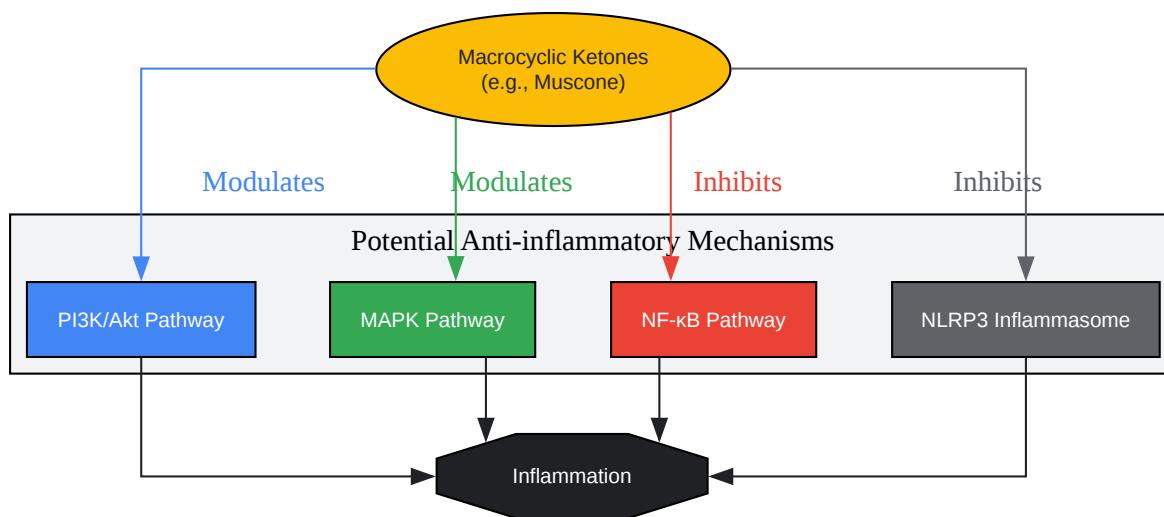


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Olfactory signal transduction pathway initiated by **Cyclohexadecanone**.

Potential Anti-inflammatory Signaling Pathways

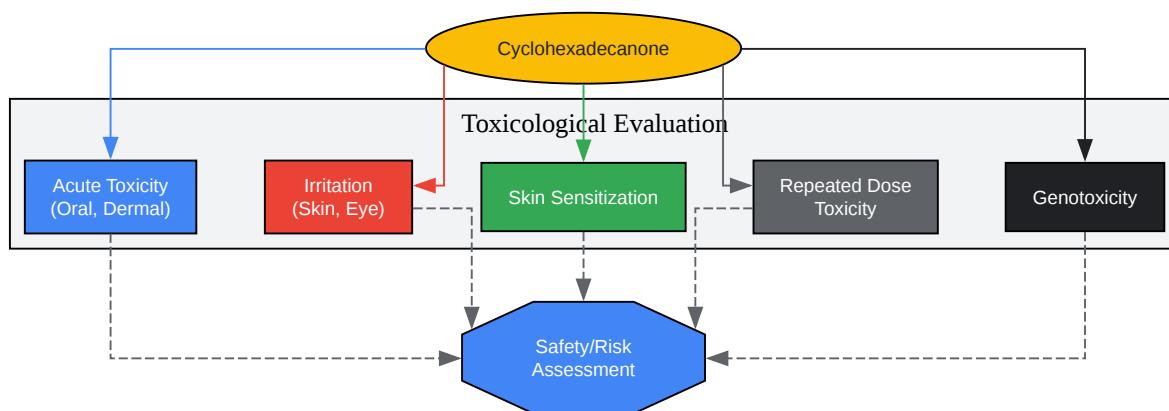
While direct evidence for **Cyclohexadecanone** is limited, the structurally similar macrocyclic ketone, muscone, has been shown to possess anti-inflammatory properties by modulating several key signaling pathways. These findings suggest a potential logical relationship for the bioactivity of **Cyclohexadecanone**. Muscone has been reported to inhibit the NF- κ B and NLRP3 inflammasome pathways and modulate the PI3K/Akt and MAPK signaling cascades.[7] [8][9]

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Potential anti-inflammatory signaling pathways modulated by macrocyclic ketones.

Experimental Workflow for Toxicological Assessment

The safety assessment of a chemical like **Cyclohexadecanone** follows a structured workflow, integrating data from various toxicological endpoints.



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General experimental workflow for toxicological assessment.

Conclusion

Cyclohexadecanone exhibits a low order of acute toxicity via the oral and dermal routes. It is not a skin irritant or sensitizer, though it may cause slight eye irritation. Repeated oral exposure in rats did not produce adverse effects at doses up to 1000 mg/kg bw/day. Furthermore, it is not considered to be genotoxic based on a battery of in vitro tests. The primary biological interaction of **Cyclohexadecanone** at the molecular level appears to be with olfactory receptors, initiating a well-defined signaling cascade. While further research is warranted to explore other potential biological activities, the current toxicological profile supports its safe use as a fragrance ingredient under the defined conditions of use. This comprehensive summary provides a valuable resource for scientists and professionals involved in the safety assessment and development of products containing **Cyclohexadecanone**.

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